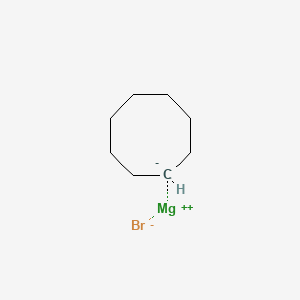

Cyclooctylmagnesium bromide

Description

Cyclooctylmagnesium bromide (C₈H₁₅BrMg) is a Grignard reagent featuring an eight-membered cycloalkyl group. Grignard reagents like this compound are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups . The bromide variant is expected to exhibit higher reactivity compared to its chloride counterpart due to the leaving group ability of bromide ions, though this may also reduce stability .

Properties

Molecular Formula |

C8H15BrMg |

|---|---|

Molecular Weight |

215.41 g/mol |

IUPAC Name |

magnesium;cyclooctane;bromide |

InChI |

InChI=1S/C8H15.BrH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |

InChI Key |

UIGPRXWFDXBBOR-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC[CH-]CCC1.[Mg+2].[Br-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

Cyclooctylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols or tertiary alcohols.

Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is protonated during acidic workup.

Carboxylation with CO₂ or Sodium Methyl Carbonate (SMC)

This compound reacts with CO₂ or SMC to yield carboxylic acids, bypassing traditional gas-handling challenges.

| C₁ Source | Conditions | Product | Yield |

|---|---|---|---|

| Gaseous CO₂ | Ball milling, ZrO₂ vessel, 300 rpm | Cyclooctanecarboxylic acid | 40–59% |

| SMC | Solvent-free milling, 300 rpm, 45 min | Cyclooctanecarboxylic acid | 25–62% |

Key Insight : SMC eliminates gas-handling requirements but generally provides lower yields than CO₂ .

Hydrolysis and Protonation

Quenching this compound with water or acids produces cyclooctane, while controlled protonation after electrophilic addition yields functionalized products.

-

Hydrolysis :

Produces cyclooctane quantitatively. -

Protonation Post-Reaction :

After reacting with carbonyl compounds, acidic workup (e.g., HCl) generates alcohols .

Reaction with Epoxides

This compound opens epoxide rings, forming alcohols with extended carbon chains.

Example :

The nucleophile attacks the less substituted carbon of the epoxide, followed by protonation.

Comparative Reactivity and Steric Effects

-

Solvent Sensitivity : Reactions in polar solvents (e.g., THF) proceed faster due to increased dielectric constants, stabilizing transition states .

-

Steric Hindrance : The cyclooctyl group slows reaction kinetics compared to linear alkyl Grignard reagents but reduces ketone formation (common in aryl analogs) .

Side Reactions and Limitations

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural parameters of cyclooctylmagnesium bromide with cyclopentyl-, cyclohexylmethyl-, cyclopropyl-, and hexylmagnesium bromides:

*Inferred data; †Estimated based on similar Grignard reagents.

Key Observations :

- Ring Strain vs. Stability: Smaller rings (e.g., cyclopropyl) introduce significant ring strain, enhancing reactivity but reducing stability.

- Molecular Weight and Solubility : Heavier compounds like cyclohexylmethylmagnesium bromide (201.39 g/mol) may exhibit lower solubility in ethers compared to linear analogs (e.g., hexylmagnesium bromide) .

Reactivity Trends:

- Nucleophilicity : Cyclopropylmagnesium bromide > Cyclopentylmagnesium bromide > this compound > Hexylmagnesium bromide. Smaller rings and strained systems increase nucleophilic character .

- Steric Effects : Bulky groups (e.g., cyclohexylmethyl) hinder access to electrophilic centers, reducing reaction rates compared to less hindered reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.